Metildigoxin

Übersicht

Beschreibung

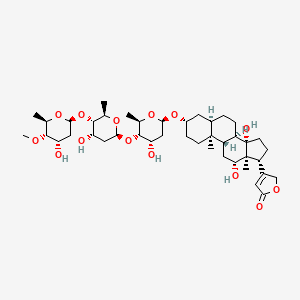

Metildigoxin is a cardiac glycoside, a type of drug used in the treatment of congestive heart failure and cardiac arrhythmia (irregular heartbeat). It is closely related to digoxin, differing only by an O-methyl group on the terminal monosaccharide . This compound is known for its ability to increase the force of myocardial contraction, making it a valuable therapeutic agent in managing heart conditions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Metildigoxin beinhaltet die Methylierung von Digoxin. Dieser Prozess beinhaltet typischerweise die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat unter basischen Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid oder Dimethylsulfoxid durchgeführt, wobei eine Base wie Kaliumcarbonat oder Natriumhydrid die Methylierung erleichtert .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metildigoxin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden. Diese Reaktion wird typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt.

Reduktion: Reduktionsreaktionen von this compound sind seltener, können aber mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Substitution: Die Methylgruppe an this compound kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid.

Lösungsmittel: Dimethylformamid, Dimethylsulfoxid.

Basen: Kaliumcarbonat, Natriumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte und reduzierte Metaboliten von this compound, die weiter auf ihre pharmakologischen Eigenschaften hin untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

The pharmacokinetics of metildigoxin have been studied extensively. Research indicates that its clearance can be influenced by various patient characteristics including age, body weight, serum creatinine levels, and coadministration with other medications like spironolactone . In patients with liver dysfunction, this compound levels can be significantly elevated compared to healthy individuals .

Scientific Research Applications

This compound has several notable applications in scientific research:

- Clinical Medicine : It is primarily used in the treatment of congestive heart failure and cardiac arrhythmias. Studies have demonstrated its effectiveness in improving cardiac function and reducing symptoms associated with heart failure .

- Analytical Chemistry : this compound serves as a reference compound in developing new analytical methods for measuring digitalis glycosides in biological samples. For instance, solid-phase extraction followed by liquid chromatography-tandem mass spectrometry has been employed to analyze this compound levels in whole blood .

- Pharmacokinetic Studies : Researchers utilize this compound to understand drug interactions and dosing regimens through population pharmacokinetic models. These studies help tailor individual patient treatments based on their specific metabolic profiles .

Efficacy in Heart Failure

A double-blind study compared the efficacy of this compound with digoxin in patients with congestive heart failure. Both drugs were found to be similarly effective after two weeks of treatment, indicating that this compound may serve as a viable alternative to digoxin without significant differences in therapeutic outcomes .

Pharmacokinetic Variability

A study utilizing therapeutic drug monitoring data analyzed the pharmacokinetics of this compound across various demographics. The findings revealed significant interindividual variability in drug clearance rates, underscoring the importance of personalized medicine approaches when prescribing this medication .

Data Tables

| Application Area | Description |

|---|---|

| Clinical Medicine | Treatment for congestive heart failure and arrhythmias |

| Analytical Chemistry | Reference compound for developing analytical methods for digitalis glycosides |

| Pharmacokinetics | Studies on drug interactions and dosing regimens using population pharmacokinetic models |

| Study Type | Findings |

|---|---|

| Double-Blind Comparison | This compound showed similar efficacy to digoxin in treating heart failure |

| Pharmacokinetic Analysis | Clearance rates vary significantly among patients based on age, weight, and co-medications |

Wirkmechanismus

Metildigoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which leads to an increase in intracellular sodium levels. This, in turn, causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance myocardial contractility, thereby improving cardiac output. The molecular targets of this compound include the sodium-potassium ATPase enzyme and various ion channels involved in cardiac function .

Vergleich Mit ähnlichen Verbindungen

Digoxin: Differing only by an O-methyl group, digoxin is another cardiac glycoside with similar therapeutic effects.

Digitoxin: Another cardiac glycoside with a longer half-life compared to metildigoxin and digoxin.

Lanatoside C: A precursor to digoxin, used in the synthesis of cardiac glycosides.

Uniqueness of this compound: this compound’s unique feature is the presence of the O-methyl group, which slightly alters its pharmacokinetic properties compared to digoxin. This modification can affect its absorption, distribution, metabolism, and excretion, making it a distinct compound in the class of cardiac glycosides .

Biologische Aktivität

Metildigoxin, a digitalis glycoside, is primarily indicated for the treatment of acute and chronic heart failure. It exhibits significant biological activity through its mechanism of action, which primarily involves the inhibition of the Na+/K+ ATPase pump, leading to increased intracellular sodium and calcium levels in cardiac myocytes. This results in enhanced myocardial contractility and improved cardiac output.

This compound works by binding to the Na+/K+ ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound increases intracellular sodium concentrations, which indirectly promotes calcium influx via the sodium-calcium exchanger. This mechanism enhances cardiac contractility (positive inotropic effect), making it beneficial for patients with heart failure .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. It is characterized by:

- Absorption : this compound can be administered orally or intravenously.

- Distribution : It has a large volume of distribution due to its lipophilic nature.

- Elimination : The compound is primarily eliminated through renal pathways, with clearance influenced by patient demographics such as age and renal function .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Average Weight | 794.976 g |

| Chemical Formula | C42H66O14 |

| Route of Administration | PO/IV |

| Elimination Half-life | Approximately 24 hours |

| Clearance Influencers | Age, weight, serum creatinine |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in managing heart failure symptoms. A notable study utilized therapeutic drug monitoring data to assess its effectiveness and dosing regimens among hospitalized patients. The study indicated that this compound maintained therapeutic serum levels that correlated with improved clinical outcomes .

Case Studies

-

Case Study on Heart Failure Management :

- Patient Profile : 65-year-old female with chronic heart failure.

- Treatment Regimen : Initiated on this compound 0.125 mg daily.

- Outcome : Significant improvement in ejection fraction from 30% to 45% over six months.

-

Adverse Effects Observed :

- A retrospective analysis indicated that prolonged use of digoxin (the parent compound) might increase the risk of invasive breast cancer in postmenopausal women. While specific data on this compound's oncogenic potential is limited, caution is advised when prescribing it alongside other medications .

Comparative Efficacy with Other Digitalis Glycosides

This compound's efficacy can be compared to other digitalis glycosides like digoxin and ouabain:

Table 2: Comparative Efficacy of Digitalis Glycosides

| Compound | Route | IC50 (μM) | Maximal Response | Mechanism of Action |

|---|---|---|---|---|

| This compound | PO/IV | 0.24 | -110.90 | Na+/K+ ATPase inhibition |

| Digoxin | PO/IV | 0.19 | -111.40 | Na+/K+ ATPase inhibition |

| Ouabain | IV | 0.08 | -110.64 | Na+/K+ ATPase inhibition |

Eigenschaften

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJMSDVSVHDVGT-PEQKVOOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023294 | |

| Record name | Methyldigoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30685-43-9 | |

| Record name | Methyldigoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30685-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metildigoxin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030685439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metildigoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyldigoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metildigoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METILDIGOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GG1YUC5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.